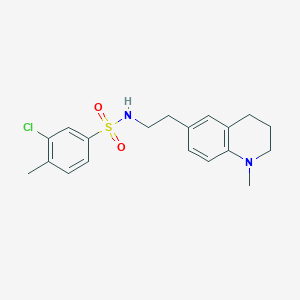

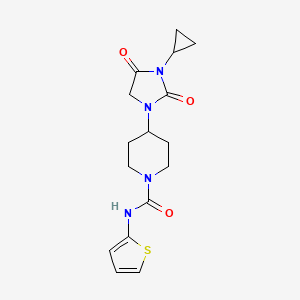

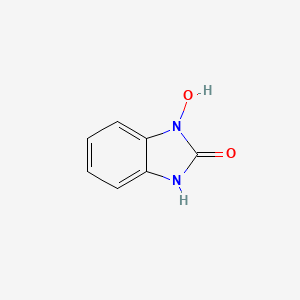

![molecular formula C9H10N2O3 B2743189 Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate CAS No. 1397194-70-5](/img/structure/B2743189.png)

Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate is a compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Chemical Reactions Analysis

The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine . Other methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives by the use of nitroalkenes, N,N-dimethylglyoxylamide, or a cross-coupling reaction have been proposed in the literature .Applications De Recherche Scientifique

Antibacterial Applications

Imidazo[1,2-a]pyridin-3-ylacetic acid derivatives have been identified to possess a broad spectrum of antibacterial activity. This makes them valuable in the development of new antibiotics that can be used to treat various bacterial infections, especially in an era where antibiotic resistance is a growing concern .

Antifungal and Antiviral Uses

These compounds also show promise in antifungal and antiviral therapies. Their unique chemical structure allows them to interfere with the life cycle of fungi and viruses, providing a pathway for the development of treatments against diseases caused by these pathogens .

Anti-inflammatory Properties

The anti-inflammatory properties of Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate make it a candidate for the treatment of chronic inflammation and associated disorders. Research in this area could lead to new medications for conditions like arthritis and inflammatory bowel disease .

Cancer Treatment

There is ongoing research into the use of imidazo[1,2-a]pyridine derivatives for cancer treatment . These compounds may inhibit the growth of cancer cells and could be used in chemotherapy regimens or as part of targeted therapy approaches .

Cardiovascular Disease Management

Studies have proposed the application of these derivatives in managing cardiovascular diseases . They could play a role in the treatment of conditions such as hypertension and heart failure, contributing to the improvement of cardiovascular health .

Neurological Disorders

Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate derivatives, including well-known drugs like zolpidem , are used in treating short-term insomnia and some brain function disorders. Their mechanism of action involves blocking γ-aminobutyric acid receptors, which is crucial for managing sleep disorders and potentially other neurological conditions .

Synthesis of Pharmaceuticals

The synthesis methods for these compounds are crucial in pharmaceutical manufacturing. The development of efficient synthesis routes enables the production of high-purity derivatives for use in various medications .

Material Science and Optoelectronics

Lastly, the aromatic heterocycles of imidazo[1,2-a]pyridine are significant in material science and optoelectronic device development. They have applications in creating sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Propriétés

IUPAC Name |

2-imidazo[1,2-a]pyridin-3-ylacetic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.H2O/c12-9(13)5-7-6-10-8-3-1-2-4-11(7)8;/h1-4,6H,5H2,(H,12,13);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSNECWOFHRDPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)CC(=O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-en-1-one](/img/structure/B2743116.png)

![N-[1-(3-chloro-2-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2743118.png)

![7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2743120.png)

![2-chloro-4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2743124.png)

![5-(Oxan-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2743129.png)